molecular formula C17H18O7 B14785752 (3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

Cat. No.: B14785752
M. Wt: 334.3 g/mol
InChI Key: VIPPCINCFXHHBN-UHFFFAOYSA-N
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Description

3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is a derivative of D-glucal, a sugar molecule. This compound is characterized by the presence of acetyl and benzoyl groups attached to the glucal structure. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal typically involves the acetylation and benzoylation of D-glucal. One common method includes the following steps:

    Acetylation: D-glucal is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 3 and 4 positions.

    Benzoylation: The intermediate product is then reacted with benzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group at the 6 position.

Industrial Production Methods

Industrial production of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-O-acetyl-6-O-benzoyl-D-glucal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove specific functional groups.

    Substitution: The acetyl and benzoyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,4-Di-O-acetyl-6-O-benzoyl-D-glucal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosylation reactions.

    Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.

    Medicine: It is involved in the synthesis of glycosylated drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal involves its role as an intermediate in glycosylation reactions. The acetyl and benzoyl groups protect specific hydroxyl groups, allowing selective reactions at other positions. The compound interacts with molecular targets such as enzymes involved in carbohydrate synthesis and modification.

Comparison with Similar Compounds

Similar Compounds

    3,4-Di-O-acetyl-6-O-benzyl-D-glucal: Similar structure but with a benzyl group instead of a benzoyl group.

    3,4,6-Tri-O-acetyl-D-glucal: Lacks the benzoyl group, with acetyl groups at the 3, 4, and 6 positions.

    Tri-O-acetyl-D-galactal: Similar acetylation pattern but derived from D-galactal.

Uniqueness

3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is unique due to the presence of both acetyl and benzoyl groups, which provide specific reactivity and protection during synthetic processes. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosylated compounds.

Properties

Molecular Formula

C17H18O7

Molecular Weight

334.3 g/mol

IUPAC Name

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

InChI

InChI=1S/C17H18O7/c1-11(18)23-14-8-9-21-15(16(14)24-12(2)19)10-22-17(20)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3

InChI Key

VIPPCINCFXHHBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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